4-Fluorobenzoyl isothiocyanate

Description

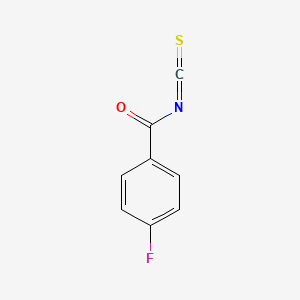

Structure

3D Structure

Properties

IUPAC Name |

4-fluorobenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNOS/c9-7-3-1-6(2-4-7)8(11)10-5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMSWUYBYCVYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290147 | |

| Record name | 4-fluorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78225-74-8 | |

| Record name | NSC67049 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-fluorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Utility of 4-Fluorobenzoyl Isothiocyanate

Executive Summary

4-Fluorobenzoyl isothiocyanate is a highly reactive acyl isothiocyanate that serves as a pivotal intermediate in synthetic organic chemistry. Characterized by the presence of a carbonyl group adjacent to the isothiocyanate moiety, its reactivity is significantly enhanced compared to simple aryl or alkyl isothiocyanates. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. We will delve into its primary application as a powerful electrophilic building block for the construction of N-acylthiourea scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The strategic incorporation of a fluorine atom further modulates the electronic and metabolic properties of its derivatives, making 4-fluorobenzoyl isothiocyanate a valuable synthon for developing novel therapeutic agents.

Identification and Physicochemical Profile

Nomenclature and Structure

-

Systematic IUPAC Name: (4-fluorophenyl)(isothiocyanatomethanoyl)

-

Common Name: 4-Fluorobenzoyl isothiocyanate

-

Molecular Formula: C₈H₄FNOS

-

Structure:

The structure consists of a 4-fluorophenyl ring attached to a carbonyl group, which is in turn bonded to the nitrogen atom of an isothiocyanate functional group (-N=C=S).

As a reactive intermediate, 4-Fluorobenzoyl isothiocyanate is typically generated in situ and used immediately in subsequent reactions. Therefore, extensive experimental data on the isolated compound is limited. The properties below are estimated or derived from data for structurally related compounds.

Physicochemical Properties

| Property | Value / Description | Source / Basis |

| Molecular Weight | 181.19 g/mol | Calculated |

| Physical State | Expected to be a solid or oil at room temperature. | Analogy to other benzoyl isothiocyanates. |

| Solubility | Soluble in aprotic organic solvents like acetone, tetrahydrofuran (THF), and dichloromethane (DCM). | Inferred from synthetic protocols.[1] |

| Stability | Highly moisture-sensitive; readily hydrolyzes. Reacts with nucleophiles. | General reactivity of acyl isothiocyanates.[2] |

| Boiling Point | Not available (decomposes). | Reactivity precludes distillation. |

| Melting Point | Not available. | Not typically isolated. |

Synthesis and Spectroscopic Characterization

General Synthesis Protocol (in situ Generation)

The most common and efficient method for preparing 4-fluorobenzoyl isothiocyanate is the reaction of 4-fluorobenzoyl chloride with a thiocyanate salt. The resulting intermediate is not isolated but is used directly in the next step of the reaction sequence.[1][3]

Causality: This reaction proceeds via a nucleophilic acyl substitution. The thiocyanate ion (SCN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The chloride ion is displaced as a leaving group, forming the acyl isothiocyanate. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride starting material and the isothiocyanate product.

Experimental Protocol:

-

Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with ammonium thiocyanate (1.1 equivalents) or potassium thiocyanate (1.1 equivalents).

-

Solvent Addition: Anhydrous acetone or tetrahydrofuran (THF) is added to dissolve or suspend the thiocyanate salt.

-

Reactant Addition: A solution of 4-fluorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred mixture at room temperature.

-

Reaction: The mixture is typically heated to reflux for 30-60 minutes to ensure complete formation of the 4-fluorobenzoyl isothiocyanate.

-

Confirmation: The formation of a precipitate (ammonium or potassium chloride) is indicative of the reaction's progress. The resulting solution/suspension containing the in situ generated 4-fluorobenzoyl isothiocyanate is then cooled and used directly for the subsequent reaction, often after filtering off the salt precipitate.[1]

Caption: Workflow for the in-situ synthesis of 4-Fluorobenzoyl Isothiocyanate.

Spectroscopic Profile (Anticipated)

While spectra of the isolated compound are not common, its structure allows for the prediction of key spectroscopic features.

-

Infrared (IR) Spectroscopy: Two highly characteristic peaks are expected. The first is a very strong and sharp absorption for the carbonyl (C=O) stretch, anticipated around 1710-1730 cm⁻¹ . The second is a very strong and characteristically broad absorption for the asymmetric stretch of the isothiocyanate (-N=C=S) group, typically appearing between 2000-2150 cm⁻¹ . A related structure showed an N=C=S stretch at 2117 cm⁻¹.[4]

-

¹³C NMR Spectroscopy: The carbon atom of the isothiocyanate group is expected to have a chemical shift in the range of δ 130-140 ppm .[5] However, this signal is often broad or of low intensity due to quadrupolar relaxation effects of the adjacent ¹⁴N nucleus. The carbonyl carbon would appear further downfield, typically around δ 165-170 ppm . Aromatic carbons attached to fluorine will show characteristic C-F coupling.

-

¹H NMR Spectroscopy: The aromatic protons will appear as two distinct multiplets in the aromatic region (δ 7.0-8.5 ppm), showing coupling patterns consistent with a 1,4-disubstituted benzene ring.

Chemical Reactivity and Mechanistic Insight

Electrophilic Nature and Reactivity

The unique reactivity of 4-fluorobenzoyl isothiocyanate stems from the electronic influence of the adjacent carbonyl group on the isothiocyanate moiety.[2] This creates a highly electrophilic system with two primary sites susceptible to nucleophilic attack:

-

Isothiocyanate Carbon: This is the most common site of attack by soft nucleophiles like amines.

-

Carbonyl Carbon: This site can also be attacked by nucleophiles, particularly under conditions that favor acylation.

The electron-withdrawing nature of the 4-fluorobenzoyl group makes the isothiocyanate carbon significantly more electrophilic than in non-acylated analogs, thus accelerating reactions with nucleophiles.

Reaction with Nucleophiles: Synthesis of N-Acylthioureas

The hallmark reaction of 4-fluorobenzoyl isothiocyanate is its clean and efficient reaction with primary and secondary amines to form N-(4-fluorobenzoyl)thiourea derivatives.[1][3][6]

Mechanism: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. This forms a zwitterionic tetrahedral intermediate, which rapidly undergoes a proton transfer (often facilitated by the solvent or another amine molecule) to yield the stable N,N'-disubstituted or N,N',N'-trisubstituted acylthiourea product. This reaction is typically high-yielding and serves as the primary synthetic application of this reagent.

Caption: Reaction pathway for the synthesis of N-acylthioureas.

Application in Medicinal Chemistry and Drug Discovery

A Key Building Block for Bioactive Scaffolds

4-Fluorobenzoyl isothiocyanate is not an end-product but a strategic tool. Its value lies in its ability to rapidly generate molecular diversity for biological screening.

-

The N-Acylthiourea Pharmacophore: The resulting N-acylthiourea core is a well-established pharmacophore found in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV properties.[3][6] The two NH groups and the thiocarbonyl and carbonyl groups provide ideal hydrogen bond donors and acceptors for interacting with biological targets like enzymes and receptors.

-

The Role of Fluorine: The inclusion of a fluorine atom is a common strategy in modern drug design.[1] Its high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and block sites of metabolic oxidation, often leading to improved metabolic stability and bioavailability of the final drug candidate.

Workflow for Library Synthesis

The in situ generation and subsequent reaction of 4-fluorobenzoyl isothiocyanate is ideally suited for parallel synthesis to create libraries of potential drug candidates.

Conceptual Workflow:

-

Intermediate Generation: A stock solution of 4-fluorobenzoyl isothiocyanate is prepared in situ as described in Section 3.1.

-

Library Design: A diverse set of primary and secondary amines is selected, varying in steric and electronic properties (e.g., aliphatic, aromatic, heterocyclic).

-

Parallel Reaction: The isothiocyanate solution is dispensed into an array of reaction vessels (e.g., a 96-well plate), and a different amine is added to each well.

-

Reaction and Workup: The reactions are allowed to proceed, often at room temperature or with gentle heating. The products, typically solids, can often be isolated by simple precipitation and filtration.

-

Purification and Characterization: The resulting library of N-(4-fluorobenzoyl)thiourea derivatives is purified (e.g., by recrystallization or chromatography) and characterized.

-

Biological Screening: The purified compound library is submitted for high-throughput screening against selected biological targets to identify hit compounds for further development.

Caption: Logic flow for drug discovery using 4-Fluorobenzoyl Isothiocyanate.

Safety, Handling, and Storage

Hazard Assessment

-

GHS Classification (Anticipated):

-

Primary Hazards: Corrosive, moisture-sensitive, toxic, sensitizer.

Handling and Personal Protective Equipment (PPE)

All manipulations should be performed inside a certified chemical fume hood by trained personnel.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and full-body protection if handling large quantities.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

-

Engineering Controls: Ensure adequate ventilation to keep airborne concentrations below exposure limits.

Storage and Stability Considerations

4-Fluorobenzoyl isothiocyanate is not intended for long-term storage. It should be generated in situ and consumed immediately. If temporary storage of the generating solution is necessary, it must be kept under a dry, inert atmosphere (N₂ or Ar) and protected from moisture, which would cause rapid decomposition.

Conclusion

4-Fluorobenzoyl isothiocyanate is a quintessential example of a reactive intermediate whose value is defined by its synthetic potential. Its high electrophilicity, driven by the acyl group, allows for rapid and efficient access to N-(4-fluorobenzoyl)thioureas. This scaffold is of paramount importance in medicinal chemistry, and the strategic placement of a fluorine atom aligns with modern drug design principles aimed at enhancing pharmacological properties. For researchers in drug discovery and synthetic chemistry, understanding the synthesis, reactivity, and handling of this powerful building block is key to unlocking new avenues for the development of novel, biologically active molecules.

References

-

PubChem. (n.d.). p-Fluorobenzyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Kim, H., & Park, S. B. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Retrieved from [Link]

-

Interface, C. B. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzyl isothiocyanate. Retrieved from [Link]

-

RSC Publishing. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic characterization (IR, 1H, 13C and 119Sn NMR, electrospray mass spectrometry) and toxicity of new organotin(IV) complexes with N,N′,O‐ and N,N′,S‐scorpionate ligands. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

-

Günal, Ş. E. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. DergiPark. Retrieved from [Link]

-

İstanbul Ticaret Üniversitesi. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. Journal of Science. Retrieved from [Link]

-

ResearchGate. (n.d.). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Fluorescein isothiocyanate. Retrieved from [Link]

-

University of Surabaya. (n.d.). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea. Retrieved from [Link]

-

Caprifico, A. E., et al. (2021). Biomedical and Pharmacological Uses of Fluorescein Isothiocyanate Chitosan-Based Nanocarriers. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

-

Georganics. (2011). Safety Data Sheet: 4-Fluorobenzylisothiocyanate. Retrieved from [Link]

-

ARKIVOC. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (2023). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams. Retrieved from [Link]

- Google Patents. (n.d.). New process for the preparation of thiourea derivatives.

-

National Center for Biotechnology Information. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. Retrieved from [Link]

-

PubMed. (n.d.). Reaction of fluorescein isothiocyanate with thiol and amino groups of sarcoplasmic ATPase. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]

- 7. 4-Fluorophenyl isothiocyanate | C7H4FNS | CID 15241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

A Senior Application Scientist's Technical Guide to 4-Fluorobenzoyl Isothiocyanate and Its Phenyl Analogue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, isothiocyanates (ITCs) serve as powerful and versatile synthons. Their unique reactivity profile allows for the construction of a wide array of heterocyclic compounds and complex molecules. This guide provides a detailed exploration of two closely related yet distinct fluorinated aromatic isothiocyanates: 4-fluorobenzoyl isothiocyanate and its more common analogue, 4-fluorophenyl isothiocyanate. Understanding their respective structures, synthesis, and reactivity is paramount for their effective application in research and development.

Part 1: Distinguishing Between 'Benzoyl' and 'Phenyl' Isothiocyanates

A critical point of clarification for researchers is the structural difference between "benzoyl" and "phenyl" isothiocyanates. The distinction lies in the presence or absence of a carbonyl group.

-

4-Fluorobenzoyl Isothiocyanate : This molecule contains a carbonyl group (C=O) between the fluorinated phenyl ring and the isothiocyanate moiety. It is an acyl isothiocyanate, which imparts a unique and heightened reactivity.

-

4-Fluorophenyl Isothiocyanate : This compound features the isothiocyanate group directly attached to the fluorinated phenyl ring, without an intervening carbonyl group.

This structural variance significantly influences the electrophilicity of the isothiocyanate carbon and, consequently, the reaction pathways and applications of each compound.

Part 2: 4-Fluorobenzoyl Isothiocyanate: A Reactive Intermediate

4-Fluorobenzoyl isothiocyanate is a highly reactive acyl isothiocyanate. Due to its reactivity, it is often synthesized and used in situ rather than being isolated and stored as a stable reagent.

Chemical Structure and Identification

| Property | Value |

| IUPAC Name | 4-Fluorobenzoyl isothiocyanate |

| Molecular Formula | C₈H₄FNOS |

| Structure | A 4-fluorophenyl group attached to a carbonyl group, which is in turn bonded to the nitrogen of an isothiocyanate group. |

| CAS Number | While not commonly listed as a commercial product, its chlorinated analogue, 4-chlorobenzoyl isothiocyanate, has the CAS number 16794-67-5[1]. |

Diagram 1: Chemical Structure of 4-Fluorobenzoyl Isothiocyanate

A 2D representation of the 4-Fluorobenzoyl Isothiocyanate structure.

Synthesis Protocol: In Situ Generation

Acyl isothiocyanates are typically prepared by the reaction of an acyl chloride with a thiocyanate salt.[2] This method is efficient for generating the reactive isothiocyanate for immediate use in subsequent reactions.

Experimental Protocol:

-

Setup : To a solution of 4-fluorobenzoyl chloride (1 equivalent) in a dry, aprotic solvent such as acetone or acetonitrile, add ammonium thiocyanate (1.1 equivalents).

-

Reaction : The mixture is typically stirred under reflux for 30-60 minutes. The progress can be monitored by thin-layer chromatography.

-

Filtration : Upon completion, the reaction mixture contains the desired 4-fluorobenzoyl isothiocyanate in solution. A salt byproduct (ammonium chloride) precipitates and is removed by filtration.

-

In Situ Use : The resulting filtrate containing the 4-fluorobenzoyl isothiocyanate is used directly in the next synthetic step without isolation.[3]

Diagram 2: In Situ Synthesis of 4-Fluorobenzoyl Isothiocyanate

Workflow for the in situ generation of 4-fluorobenzoyl isothiocyanate.

Reactivity and Primary Application: Synthesis of N-Benzoyl Thioureas

The primary utility of 4-fluorobenzoyl isothiocyanate lies in its reaction with primary or secondary amines to form N-acyl thiourea derivatives. These compounds are of significant interest in drug discovery due to their wide range of biological activities.[4] The presence of the electron-withdrawing benzoyl group makes the isothiocyanate carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

This reaction is a cornerstone for creating libraries of potential therapeutic agents. For instance, N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea has been synthesized and shown to have promising cytotoxic activity against HeLa cancer cells.[5] Similarly, various 2-fluorobenzoyl thiourea derivatives have been synthesized and evaluated for their antifungal properties.[3][4]

Part 3: 4-Fluorophenyl Isothiocyanate: A Versatile Building Block

In contrast to its benzoyl counterpart, 4-fluorophenyl isothiocyanate is a stable, commercially available reagent widely used in organic synthesis.

Chemical Structure and Identification

| Property | Value | Source |

| IUPAC Name | 1-Fluoro-4-isothiocyanatobenzene | [6] |

| Synonyms | p-Fluorophenyl isothiocyanate | [6] |

| CAS Number | 1544-68-9 | [6][7] |

| Molecular Formula | C₇H₄FNS | [6] |

| Molecular Weight | 153.18 g/mol | [7] |

| Appearance | Solid | |

| Melting Point | 24-26 °C | |

| Boiling Point | 228 °C |

Diagram 3: Chemical Structure of 4-Fluorophenyl Isothiocyanate

A 2D representation of the 4-Fluorophenyl Isothiocyanate structure.

Synthesis Protocols

While commercially available, understanding the synthesis of 4-fluorophenyl isothiocyanate is valuable. A common laboratory method involves the reaction of 4-fluoroaniline with carbon disulfide, followed by decomposition of the intermediate dithiocarbamate salt.[8]

Experimental Protocol:

-

Dithiocarbamate Formation : A primary amine (e.g., 4-fluoroaniline) is reacted with carbon disulfide in the presence of a base like triethylamine to form a dithiocarbamate salt in situ.

-

Desulfurization/Decomposition : The dithiocarbamate salt is then treated with a desulfurating agent, such as tosyl chloride or iodine, which mediates the elimination of H₂S and formation of the isothiocyanate.[8][9]

-

Workup and Purification : The reaction is typically worked up by extraction, and the crude product is purified by column chromatography or distillation to yield the pure 4-fluorophenyl isothiocyanate.

Reactivity and Applications in Drug Development

4-Fluorophenyl isothiocyanate is a key building block for synthesizing a variety of biologically active molecules, most notably thiourea derivatives. The isothiocyanate group readily reacts with nucleophiles like amines, making it an excellent scaffold for combinatorial chemistry and the generation of compound libraries for screening.[10]

-

Anticancer Research : Thiourea derivatives synthesized from 4-fluorophenyl isothiocyanate have been investigated for their antiproliferative activities against various cancer cell lines.[10] The fluorine atom can enhance metabolic stability and binding affinity of the final compound.

-

Antimicrobial Agents : This compound has been used to create thiourea derivatives that exhibit antimicrobial and antifungal properties.[10]

-

Enzyme Inhibitors : The reactivity of the isothiocyanate group allows it to form covalent bonds with biological targets, making it a useful functional group for designing enzyme inhibitors.

Part 4: Safety and Handling

Both 4-fluorobenzoyl isothiocyanate and 4-fluorophenyl isothiocyanate are reactive and hazardous chemicals that must be handled with appropriate safety precautions.

| Hazard Statement | GHS Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[6] |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[6] |

| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6] |

Handling Recommendations:

-

Engineering Controls : Always handle these compounds in a well-ventilated chemical fume hood.[11]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[11]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, and strong bases.[11] 4-Fluorophenyl isothiocyanate should be stored under refrigeration (2-8°C).

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Fluorobenzoyl isothiocyanate and 4-fluorophenyl isothiocyanate are valuable reagents in synthetic and medicinal chemistry. While the former is a highly reactive intermediate primarily used for the in situ synthesis of N-acyl thioureas, the latter is a stable and versatile building block for creating diverse libraries of compounds for drug discovery. A precise understanding of their distinct structures and reactivities is essential for any researcher or drug development professional aiming to leverage their synthetic potential. Adherence to strict safety protocols is mandatory when handling these potent chemical entities.

References

-

ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenyl isothiocyanate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2020). Synthesis of Isothiocyanates: A Review. Retrieved from [Link]

-

Georganics. (n.d.). 4-Fluorophenyl isothiocyanate - High purity. Retrieved from [Link]

-

DergiPark. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. Retrieved from [Link]

-

Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]

-

LinkedIn. (2026). The Role of 3-Chloro-4-fluorophenyl Isothiocyanate in Chemical Synthesis. Retrieved from [Link]

-

Springer. (2025). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Retrieved from [Link]

-

ResearchGate. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]

-

PubMed Central. (n.d.). N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

-

ThaiScience. (2017). Docking, synthesis, and cytotoxic activity of N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea on HeLa cell line. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. Retrieved from [Link]

-

Research Square. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. Retrieved from [Link]

Sources

- 1. 4-CHLOROBENZOYL ISOTHIOCYANATE | 16794-67-5 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. thaiscience.info [thaiscience.info]

- 6. 4-Fluorophenyl isothiocyanate | C7H4FNS | CID 15241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-氟苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. cbijournal.com [cbijournal.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

Synthesis of 4-Fluorobenzoyl isothiocyanate from 4-fluorobenzoyl chloride

An In-depth Technical Guide to the Synthesis of 4-Fluorobenzoyl Isothiocyanate from 4-Fluorobenzoyl Chloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-fluorobenzoyl isothiocyanate, a critical and highly reactive intermediate in modern organic and medicinal chemistry. The document delves into the underlying reaction mechanisms, provides a detailed and field-proven experimental protocol, and outlines the necessary analytical techniques for product characterization. Causality behind experimental choices, safety protocols, and data interpretation are emphasized to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Fluorobenzoyl Isothiocyanate

4-Fluorobenzoyl isothiocyanate is a versatile electrophilic building block, prized for its utility in the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds and, most notably, N-acylthiourea derivatives.[1][2] The presence of the fluorine atom significantly modulates the electronic properties and metabolic stability of target molecules, a feature highly sought after in drug discovery. The isothiocyanate functional group (-N=C=S) is a powerful synthon, readily reacting with nucleophiles like amines to form complex molecular architectures.[2][3]

The most direct and industrially scalable method for its preparation is the reaction of 4-fluorobenzoyl chloride with an inorganic thiocyanate salt.[2] This guide focuses on elucidating this specific transformation, offering both theoretical grounding and practical, actionable insights.

Reaction Principles and Mechanistic Insights

The conversion of an acyl chloride to an acyl isothiocyanate is a classic example of nucleophilic acyl substitution. The reaction proceeds via the displacement of the chloride ion from the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride by the thiocyanate anion (SCN⁻).

The Ambident Nature of the Thiocyanate Nucleophile

The thiocyanate ion is an ambident nucleophile, meaning it possesses two potential sites for electrophilic attack: the sulfur atom and the nitrogen atom. While attack by sulfur would yield an acyl thiocyanate (R-CO-SCN), the reaction of acyl halides with thiocyanate salts almost exclusively results in the formation of the more thermodynamically stable acyl isothiocyanate (R-CO-NCS).[4] The hard nature of the acyl carbon favors attack by the harder nitrogen end of the thiocyanate anion, leading to the isothiocyanate product.

Causality of Reagent Selection

-

4-Fluorobenzoyl Chloride (Starting Material): This acyl chloride is a potent electrophile. The carbonyl carbon is rendered highly electron-deficient by the adjacent chlorine and the electron-withdrawing nature of the fluorinated benzene ring, making it highly susceptible to nucleophilic attack.

-

Thiocyanate Salt (Nucleophile Source): Various inorganic salts can be used, including ammonium thiocyanate (NH₄SCN), potassium thiocyanate (KSCN), and lead thiocyanate (Pb(SCN)₂).[2] Ammonium thiocyanate is frequently chosen due to its good solubility in common organic solvents like acetone and the ease of removal of the ammonium chloride byproduct.[1]

-

Solvent (Reaction Medium): An anhydrous aprotic solvent is essential to prevent the hydrolysis of the highly reactive 4-fluorobenzoyl chloride. Acetone is an excellent choice as it readily dissolves ammonium thiocyanate and allows for heating to reflux to drive the reaction to completion.[1] Benzene has also been reported as a suitable solvent.[5]

The overall chemical transformation is depicted below:

Detailed Experimental Protocol

This protocol is a synthesized representation of established laboratory methods.[1][2] It is critical that all operations are performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment

-

Reagents: 4-Fluorobenzoyl chloride (>98%), Ammonium thiocyanate (>98%), Anhydrous Acetone.

-

Equipment: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, filtration apparatus (e.g., Büchner funnel), rotary evaporator.

-

Safety: Chemical-resistant gloves, safety goggles, lab coat. All glassware must be oven-dried to ensure anhydrous conditions.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ammonium thiocyanate (e.g., 5.0 g, 65.7 mmol).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the mixture to dissolve the ammonium thiocyanate. A gentle warming may be applied if necessary.

-

Reagent Addition: Once the ammonium thiocyanate is fully dissolved, begin the dropwise addition of 4-fluorobenzoyl chloride (e.g., 10.4 g, 65.7 mmol) from a dropping funnel over a period of 20-30 minutes. The reaction is exothermic, and a controlled addition rate is crucial to prevent overheating.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for approximately 4 hours.[1] The formation of a white precipitate (ammonium chloride) will be observed as the reaction progresses.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a Büchner funnel to remove the precipitated ammonium chloride. Wash the solid with a small amount of cold, anhydrous acetone to recover any residual product.

-

Transfer the filtrate to a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator.

-

-

Product Handling: The resulting product, 4-fluorobenzoyl isothiocyanate, is a yellow solution or oil.[1] Due to its reactivity and sensitivity to moisture, it is often used immediately in the next synthetic step without further purification.[1] If high purity is required, vacuum distillation can be performed, although this may lead to some thermal decomposition.[5]

Comparative Data of Synthetic Protocols

The following table summarizes various reported conditions for the synthesis of acyl isothiocyanates, providing a comparative framework for procedural optimization.

| Thiocyanate Salt | Solvent | Temperature (°C) | Time (hr) | Observations/Yield | Reference |

| Ammonium Thiocyanate | Acetone | Reflux | 4 | Product used in situ for thiourea synthesis. | [1] |

| Lead Thiocyanate | Benzene | 60-75 | 4 | Product purified by vacuum distillation. | [5] |

| Ammonium Thiocyanate | Dichloromethane | N/A | N/A | General scheme for acyl isothiocyanate synthesis. | [2] |

Analytical Characterization

To confirm the identity and purity of the synthesized 4-fluorobenzoyl isothiocyanate, a combination of spectroscopic methods is employed.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is the most definitive method for identifying the isothiocyanate group. The spectrum will be dominated by a very strong and broad absorption band corresponding to the asymmetric stretch of the -N=C=S moiety, typically appearing in the range of 2000-2100 cm⁻¹. Another key peak is the carbonyl (C=O) stretch, expected around 1700 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The aromatic region will display signals characteristic of a 1,4-disubstituted benzene ring. The protons ortho and meta to the fluorine atom will appear as distinct multiplets due to H-H and H-F coupling.

-

¹³C-NMR: The spectrum will show a signal for the isothiocyanate carbon (-N=C=S) typically above 130 ppm. The carbonyl carbon will also be present. The aromatic carbons will show characteristic shifts, with the carbon directly bonded to the fluorine exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF), which is a clear diagnostic feature.[1][7]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (183.18 g/mol ), and the fragmentation pattern can provide further structural evidence.[7]

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling the reagents and products involved in this synthesis.

-

4-Fluorobenzoyl Chloride: This compound is highly corrosive, causes severe skin burns and eye damage, and is a lachrymator (induces tears).[8][9] It reacts violently with water and moisture, releasing HCl gas. It must be handled exclusively in a chemical fume hood with appropriate PPE, including acid-resistant gloves and a face shield.[10]

-

Thiocyanate Salts: These salts are harmful if swallowed. Contact with strong acids can liberate highly toxic hydrogen cyanide (HCN) gas.

-

Anhydrous Solvents: Acetone is highly flammable. All heating should be performed using heating mantles or oil baths, with no open flames present.

-

4-Fluorobenzoyl Isothiocyanate (Product): As a reactive acyl isothiocyanate, it should be treated as a moisture-sensitive irritant and lachrymator.

Store all reagents in tightly sealed containers in a cool, dry, well-ventilated area, away from incompatible materials like water, strong bases, and acids.[8][11]

Conclusion

The synthesis of 4-fluorobenzoyl isothiocyanate from 4-fluorobenzoyl chloride and a thiocyanate salt is a reliable, efficient, and well-established method. It provides chemists with rapid access to a valuable synthetic intermediate crucial for the development of novel pharmaceuticals and agrochemicals. Understanding the reaction mechanism, exercising meticulous experimental technique, and adhering to strict safety standards are paramount for achieving successful and reproducible results. The in situ use of the product is often the most practical approach, leveraging its high reactivity for subsequent transformations into more stable and complex molecular targets.

References

-

Erol Günal, Ş. (2023). Synthesis of 2-Fluorobenzoyl Thiourea Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry. Available at: [Link]

-

(1980). Synthesis and Structure Elucidation of some Acyl Thiocarbamates from 8-Hydroxyquinoline. Journal of the Chemical Society of Pakistan, 2(1). Available at: [Link]

-

Loba Chemie. (2017). 4-FLUOROBENZOYL CHLORIDE MSDS. Available at: [Link]

-

Wentrup, C., et al. (Year not available). Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides. ACS Publications. Available at: [Link]

-

Singh, T., & Kaur, H. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(vi), 206-245. Available at: [Link]

-

Singh, J. P., et al. (2025). Targeting Anti-Cancer Lead Compounds: A Strategic Approach to Isolate and Characterize by NMR, Mass, FTIR from the Complex Matrix of Tripterygium wilfordii. Vascular and Endovascular Review, 8(12s). Available at: [Link]

-

Kumar, A., et al. (2023). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry. Available at: [Link]

Sources

- 1. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. verjournal.com [verjournal.com]

- 7. 4-BROMOPHENYL ISOTHIOCYANATE(1985-12-2) 1H NMR [m.chemicalbook.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of 4-Fluorobenzoyl Isothiocyanate: A Technical Guide for Researchers

Introduction: The Significance of 4-Fluorobenzoyl Isothiocyanate in Modern Drug Discovery

4-Fluorobenzoyl isothiocyanate is a key building block in contemporary medicinal chemistry and drug development. Its utility stems from the unique combination of a reactive isothiocyanate group and a fluorinated benzoyl moiety. The isothiocyanate group (-N=C=S) is a versatile functional handle for the synthesis of a wide array of heterocyclic compounds and thiourea derivatives, which are known to exhibit a broad spectrum of biological activities. The presence of a fluorine atom on the phenyl ring can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, a strategy widely employed in the design of novel therapeutic agents.

This technical guide provides an in-depth analysis of the spectroscopic data of 4-fluorobenzoyl isothiocyanate, offering researchers and drug development professionals a comprehensive reference for its structural elucidation. The following sections will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles of spectroscopic interpretation and comparative data from analogous structures.

Synthesis of 4-Fluorobenzoyl Isothiocyanate: The Foundation of Spectroscopic Analysis

A sound understanding of the synthetic route to 4-fluorobenzoyl isothiocyanate is paramount for interpreting its spectroscopic data, as residual starting materials or byproducts can interfere with analysis. The most common and efficient method for the preparation of aroyl isothiocyanates is the reaction of the corresponding aroyl chloride with a thiocyanate salt.

The synthesis proceeds via a nucleophilic acyl substitution, where the thiocyanate ion attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride, leading to the formation of the isothiocyanate and a chloride salt as a byproduct. The choice of an appropriate solvent, such as acetone or acetonitrile, is crucial for facilitating the reaction and ensuring good yields.

Caption: General synthesis scheme for 4-Fluorobenzoyl Isothiocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For 4-fluorobenzoyl isothiocyanate, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and electronic environment.

Experimental Protocol for NMR Data Acquisition

A sample of 4-fluorobenzoyl isothiocyanate is typically dissolved in an appropriate deuterated solvent, most commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as trifluorotoluene may be used. The spectra are then acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-fluorobenzoyl isothiocyanate is expected to show two distinct multiplets in the aromatic region. Due to the fluorine substituent at the C4 position, the aromatic protons are no longer chemically equivalent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ 8.10 | Doublet of doublets (dd) | JHF ≈ 9.0 Hz, JHH ≈ 5.5 Hz | H2, H6 |

| ~ 7.25 | Doublet of doublets (dd) | JHH ≈ 9.0 Hz, JFF ≈ 8.5 Hz | H3, H5 |

The protons ortho to the carbonyl group (H2 and H6) are deshielded and appear at a lower field due to the electron-withdrawing nature of the carbonyl group. They will appear as a doublet of doublets due to coupling with the adjacent meta protons (H3 and H5) and long-range coupling to the fluorine atom. The protons meta to the carbonyl group (H3 and H5) are more shielded and will also appear as a doublet of doublets due to coupling with the ortho protons and the fluorine atom.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 168 | C=O | Carbonyl carbon, typically deshielded. |

| ~ 165 (d, ¹JCF ≈ 255 Hz) | C4 | Carbon directly attached to fluorine, shows a large one-bond C-F coupling. |

| ~ 145 | N=C=S | Isothiocyanate carbon, can sometimes be broad or difficult to observe[1]. |

| ~ 132 (d, ³JCF ≈ 9 Hz) | C2, C6 | Carbons ortho to fluorine, show a smaller three-bond C-F coupling. |

| ~ 130 (d, ⁴JCF ≈ 3 Hz) | C1 | Carbon ipso to the carbonyl group, shows a very small four-bond C-F coupling. |

| ~ 116 (d, ²JCF ≈ 22 Hz) | C3, C5 | Carbons meta to fluorine, show a two-bond C-F coupling. |

The chemical shifts are influenced by the electronegativity of the substituents. The carbon attached to the highly electronegative fluorine atom (C4) is significantly deshielded and exhibits a large one-bond coupling constant (¹JCF)[2]. The other aromatic carbons also show smaller couplings to the fluorine atom, which is characteristic of fluorinated aromatic compounds. The isothiocyanate carbon is expected to appear in the downfield region of the spectrum[3][4].

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds. For 4-fluorobenzoyl isothiocyanate, a single signal is expected in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine atom is sensitive to its electronic environment. For an aryl fluoride, the chemical shift is typically observed in the range of -100 to -120 ppm relative to CFCl₃. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons of the aromatic ring.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of 4-fluorobenzoyl isothiocyanate is expected to be dominated by strong absorptions corresponding to the carbonyl and isothiocyanate groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2100 - 2000 | Strong, broad | Asymmetric stretch of -N=C=S |

| ~ 1700 | Strong | C=O stretch |

| ~ 1600, 1500, 1450 | Medium to strong | C=C stretching in the aromatic ring |

| ~ 1250 | Strong | C-F stretch |

The most characteristic band in the IR spectrum is the strong and broad absorption for the asymmetric stretching vibration of the isothiocyanate group, which is typically observed in the region of 2100-2000 cm⁻¹. The carbonyl stretching vibration of the benzoyl group will give rise to another strong absorption at around 1700 cm⁻¹. The presence of the fluorinated aromatic ring will be confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region and a strong C-F stretching band around 1250 cm⁻¹.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry

The mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For a relatively small and volatile molecule like 4-fluorobenzoyl isothiocyanate, EI-MS is a common choice.

Predicted Mass Spectrum

The molecular ion peak (M⁺) for 4-fluorobenzoyl isothiocyanate (C₈H₄FNOS) is expected at a mass-to-charge ratio (m/z) of 181. The fragmentation pattern will be influenced by the stability of the resulting fragments.

Key Predicted Fragments:

-

m/z 181: Molecular ion [C₈H₄FNOS]⁺

-

m/z 123: Loss of isothiocyanate radical (•NCS), corresponding to the 4-fluorobenzoyl cation [FC₆H₄CO]⁺. This is expected to be a major fragment due to the stability of the acylium ion.

-

m/z 95: Loss of CO from the 4-fluorobenzoyl cation, resulting in the 4-fluorophenyl cation [FC₆H₄]⁺.

Caption: Predicted major fragmentation pathway of 4-Fluorobenzoyl Isothiocyanate in EI-MS.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of 4-fluorobenzoyl isothiocyanate. The predicted spectroscopic data presented in this guide, based on the analysis of closely related compounds and fundamental spectroscopic principles, offers a reliable framework for researchers working with this important synthetic intermediate. By understanding the expected spectral features, scientists can confidently verify the identity and purity of their synthesized material, a critical step in the advancement of drug discovery and development programs.

References

-

FooDB. (2010). Showing Compound Methyl isothiocyanate (FDB012372). Retrieved from [Link]

-

PubChem. (n.d.). p-Fluorobenzyl isothiocyanate. Retrieved from [Link]

- Halkier, B. A., & Gershenzon, J. (2006). Biology and biochemistry of glucosinolates. Annual review of plant biology, 57, 303-333.

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Journal Home. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting Information for 4-fluorobenzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). Fluorescein isothiocyanate isomer I. Retrieved from [Link]

- Choi, J. H., & Cho, M. (2014). Origin of thiocyanate spectral shifts in water and organic solvents. The journal of physical chemistry. B, 118(1), 226–234.

- Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in 13C NMR spectra: a case study of allyl isothiocyanate. The Journal of organic chemistry, 80(9), 4360–4369.

- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.

-

Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

İstanbul Ticaret Üniversitesi Dergisi. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. Retrieved from [Link]

-

Open Access LMU. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Retrieved from [Link]

-

Beilstein Journals. (2021). 19F NMR as a tool in chemical biology. Retrieved from [Link]

-

PubMed. (n.d.). Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

NIST. (n.d.). 4-Methoxybenzoyl isothiocyanate. Retrieved from [Link]

-

PubChem. (n.d.). Fluorescein 5-isothiocyanate. Retrieved from [Link]

Sources

The Isothiocyanate Group in 4-Fluorobenzoyl Isothiocyanate: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzoyl isothiocyanate is a versatile bifunctional reagent that holds significant potential in organic synthesis and drug discovery. The presence of a highly reactive isothiocyanate group, activated by the electron-withdrawing 4-fluorobenzoyl moiety, makes it a valuable building block for the construction of a diverse array of heterocyclic compounds and functionalized thioureas. This technical guide provides an in-depth exploration of the reactivity of the isothiocyanate group in 4-fluorobenzoyl isothiocyanate, offering insights into its electronic properties, reaction mechanisms, and synthetic applications. Detailed experimental protocols, mechanistic visualizations, and a comprehensive discussion of safety considerations are included to empower researchers in leveraging the full potential of this powerful synthetic tool.

Introduction: Unveiling the Chemical Personality of 4-Fluorobenzoyl Isothiocyanate

4-Fluorobenzoyl isothiocyanate belongs to the class of acyl isothiocyanates, which are characterized by the presence of an isothiocyanate group (-N=C=S) directly attached to a carbonyl carbon. This structural arrangement imbues the molecule with a unique chemical reactivity profile. The strong electron-withdrawing nature of the adjacent acyl group significantly enhances the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack.[1]

The introduction of a fluorine atom at the para-position of the benzoyl ring further modulates the electronic properties of the molecule. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which further polarizes the carbonyl and isothiocyanate groups. This heightened electrophilicity makes 4-fluorobenzoyl isothiocyanate a more reactive species compared to its non-fluorinated counterpart, benzoyl isothiocyanate. This enhanced reactivity can lead to faster reaction rates and milder reaction conditions, which are highly desirable in modern organic synthesis.

The Heart of Reactivity: Electronic Structure and Reactive Sites

The reactivity of 4-fluorobenzoyl isothiocyanate is governed by the distribution of electron density across the molecule. The molecule possesses three primary electrophilic centers and one nucleophilic center, as illustrated by its resonance structures.

Diagram: Reactive Sites in 4-Fluorobenzoyl Isothiocyanate

Caption: Resonance structures and key reactive sites of 4-fluorobenzoyl isothiocyanate.

The primary sites of reactivity are:

-

The Isothiocyanate Carbon: This is the most electrophilic center and the primary site for nucleophilic attack. The cumulative electron-withdrawing effects of the adjacent nitrogen, the carbonyl group, and the 4-fluorobenzoyl ring make this carbon highly susceptible to attack by a wide range of nucleophiles.

-

The Carbonyl Carbon: This carbon is also electrophilic and can be attacked by strong nucleophiles, although it is generally less reactive than the isothiocyanate carbon.

-

The Nitrogen Atom: The nitrogen atom possesses a lone pair of electrons and can act as a nucleophile in certain reactions, particularly in cycloadditions.

Synthetic Transformations: Harnessing the Reactivity of the Isothiocyanate Group

The rich reactivity of 4-fluorobenzoyl isothiocyanate allows for a multitude of synthetic transformations, leading to the formation of diverse and medicinally relevant scaffolds.

Nucleophilic Addition Reactions: The Gateway to Thioureas and Beyond

The most common reaction of isothiocyanates is the nucleophilic addition to the central carbon atom. This reaction is highly efficient with a variety of nucleophiles, particularly amines, to form N,N'-disubstituted thioureas.

Reaction with Amines to Form Benzoylthioureas:

The reaction of 4-fluorobenzoyl isothiocyanate with primary and secondary amines proceeds readily to afford the corresponding N-(4-fluorobenzoyl)-N'-substituted thioureas. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.

Experimental Protocol: Synthesis of N-(4-Fluorobenzoyl)-N'-(4-methoxyphenyl)thiourea

-

In situ generation of 4-Fluorobenzoyl Isothiocyanate: To a solution of 4-fluorobenzoyl chloride (1.0 eq) in dry acetone, add ammonium thiocyanate (1.1 eq). Stir the mixture at room temperature for 30 minutes. The formation of a white precipitate of ammonium chloride will be observed.

-

Addition of the Amine: To the reaction mixture containing the in situ generated 4-fluorobenzoyl isothiocyanate, add a solution of 4-methoxyaniline (1.0 eq) in dry acetone dropwise.

-

Reaction and Work-up: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(4-fluorobenzoyl)-N'-(4-methoxyphenyl)thiourea.

Cycloaddition Reactions: Building Heterocyclic Architectures

4-Fluorobenzoyl isothiocyanate is an excellent dienophile and dipolarophile, readily participating in cycloaddition reactions to construct five- and six-membered heterocyclic rings.

[4+2] Cycloaddition Reactions:

While less common for isothiocyanates as dienophiles, reactions with highly reactive dienes can occur. The isothiocyanate group can participate as a 2π component in Diels-Alder reactions, leading to the formation of six-membered sulfur- and nitrogen-containing heterocycles.

[3+2] Cycloaddition Reactions (1,3-Dipolar Cycloadditions):

This class of reactions is particularly valuable for the synthesis of five-membered heterocycles. 4-Fluorobenzoyl isothiocyanate can react with a variety of 1,3-dipoles, such as azides and nitrile oxides. For instance, the reaction with organic azides can lead to the formation of tetrazolethiones, although this reaction often requires thermal or catalytic activation.

A more prominent application lies in its reaction with hydrazine derivatives to form 1,2,4-triazole systems. The initial nucleophilic attack of the hydrazine on the isothiocyanate carbon is followed by an intramolecular cyclization and dehydration to yield the stable triazole ring.[2]

Diagram: Synthesis of 1,2,4-Triazoles from 4-Fluorobenzoyl Isothiocyanate

Caption: General workflow for the synthesis of 1,2,4-triazoles.

Synthesis of Other Heterocycles

The versatility of 4-fluorobenzoyl isothiocyanate extends to the synthesis of other important heterocyclic systems, including thiazoles and quinazolines.

-

Thiazoles: Reaction with α-haloketones in the presence of a base can provide substituted thiazoles through a Hantzsch-type synthesis.

-

Quinazolines: Condensation with anthranilic acid derivatives can lead to the formation of quinazolinone scaffolds, which are prevalent in many biologically active molecules.[3]

Spectroscopic Characterization

The structure of 4-fluorobenzoyl isothiocyanate and its derivatives can be unequivocally confirmed using standard spectroscopic techniques.

| Spectroscopic Technique | Key Characteristic Features of 4-Fluorobenzoyl Isothiocyanate |

| Infrared (IR) Spectroscopy | Strong, broad absorption band around 2000-2100 cm⁻¹ (asymmetric stretch of -N=C=S). Strong absorption band around 1680-1700 cm⁻¹ (C=O stretch). |

| ¹H NMR Spectroscopy | Aromatic protons will appear as multiplets in the range of 7.0-8.2 ppm. The coupling patterns will be influenced by the fluorine substituent. |

| ¹³C NMR Spectroscopy | The isothiocyanate carbon typically appears in the range of 130-140 ppm, often as a broad signal.[4] The carbonyl carbon will be observed around 160-170 ppm. Aromatic carbons will show characteristic shifts and C-F coupling. |

| ¹⁹F NMR Spectroscopy | A singlet or multiplet in the typical range for an aryl fluoride. |

Safety and Handling

Isothiocyanates are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling vapors or dust. Isothiocyanates can be lachrymatory and respiratory irritants.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

Always consult the Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

4-Fluorobenzoyl isothiocyanate is a powerful and versatile reagent in organic synthesis. The strategic placement of the electron-withdrawing 4-fluorobenzoyl group enhances the reactivity of the isothiocyanate moiety, enabling a wide range of nucleophilic addition and cycloaddition reactions. This guide has provided a comprehensive overview of its electronic properties, reactivity patterns, and synthetic applications, along with practical experimental guidance and essential safety information. By understanding and harnessing the unique chemical personality of this reagent, researchers can unlock new avenues for the efficient construction of complex molecules with potential applications in drug discovery and materials science.

References

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. [Link]

-

The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Journal of the Chemical Society C: Organic. [Link]

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. PubMed. [Link]

-

DFT study of cycloaddition reaction of isothiocyanates with diazoazoles to 4‐imino‐4H‐pyrazolo[5,1‐d][1][2][6][7]thiatriazines. ResearchGate. [Link]

-

Quinazoline synthesis. Organic Chemistry Portal. [Link]

-

Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

-

A-B: NMR spectroscopy ( 1 H NMR and 13 C NMR) spectra of isolate. ResearchGate. [Link]

-

General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]

- Synthesis and refining method of 4-fluorobenzoylacetonitrile.

-

Addition-Cyclization of Lauroyl Isothiocyanate with Hydrazine Derivatives as a Source of 1,2,4-Triazoles. ResearchGate. [Link]

-

Cycloaddition reactions of azide, furan, and Pyrrole Units with Benzynes generated by the hexadehydro-diels. HETEROCYCLES. [Link]

-

Safety Data Sheet: Fluorescein isothiocyanate. Carl ROTH. [Link]

-

Facile Preparation of 4-Substituted Quinazoline Derivatives. Sci-Hub. [Link]

-

Isothiocyanate synthesis. Organic Chemistry Portal. [Link]

-

Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. New Home Pages of Dr. Rainer Glaser. [Link]

-

CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION. PubMed Central. [Link]

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. [Link]

-

Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. [Link]

-

Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh). [Link]

-

(PDF) Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. [Link]

-

Addition-cyclization of lauroyl isothiocyanate with hydrazine derivatives as a source of 1,2,4-triazoles. ResearchGate. [Link]

-

Preparation and Application of Fluorescein Isothiocyanate Fluorophore Nano-composites. ScienceDirect. [Link]

-

4-FLUOROBENZYLISOTHIOCYANATE. Georganics. [Link]

-

Supporting Information for. The Royal Society of Chemistry. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PubMed Central. [Link]

-

The synthesis of radioactive fluorescein isothiocyanate. PubMed Central. [Link]

-

(PDF) Catalytic [4+n]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. ResearchGate. [Link]

-

(PDF) Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. ResearchGate. [Link]

-

Facile Preparation of 4-Substituted Quinazoline Derivatives. PubMed Central. [Link]

-

13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. ChemConnections. [Link]

-

Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. [Link]

-

-

SAFETY DATA SHEET. [Link]

-

Sources

- 1. rsc.org [rsc.org]

- 2. The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. georganics.sk [georganics.sk]

- 6. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinazoline synthesis [organic-chemistry.org]

A Technical Guide to the Applications of 4-Fluorobenzoyl Isothiocyanate in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzoyl isothiocyanate is a versatile and highly reactive building block in organic synthesis, primarily utilized as a precursor for a wide array of nitrogen- and sulfur-containing heterocyclic compounds and thiourea derivatives. The presence of the electron-withdrawing fluorine atom and the inherent reactivity of the acyl isothiocyanate moiety make it a valuable reagent for the construction of molecular frameworks with significant potential in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthesis, reactivity, and key applications of 4-Fluorobenzoyl isothiocyanate, offering field-proven insights and detailed experimental protocols to enable its effective use in research and development.

Introduction: The Strategic Value of 4-Fluorobenzoyl Isothiocyanate

Isothiocyanates (R–N=C=S) are a well-established class of reagents in organic chemistry, valued for their diverse reactivity and as key components in the synthesis of numerous biologically active molecules.[1] Within this family, acyl isothiocyanates, which feature a carbonyl group attached to the nitrogen atom, exhibit enhanced reactivity, making them particularly potent synthons.

4-Fluorobenzoyl isothiocyanate combines the reactivity of the acyl isothiocyanate group with the unique properties of the fluorine atom. The introduction of fluorine into organic molecules is a widely employed strategy in drug design, as it can significantly modulate key physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide will elucidate the practical applications of this powerful reagent, focusing on its role in the synthesis of high-value chemical entities.

Synthesis of 4-Fluorobenzoyl Isothiocyanate

The most common and practical method for the preparation of 4-Fluorobenzoyl isothiocyanate is the reaction of 4-fluorobenzoyl chloride with a thiocyanate salt. This conversion is typically performed in situ and the resulting isothiocyanate is used immediately in subsequent reactions without isolation. The choice of thiocyanate salt can influence the reaction, with potassium and ammonium thiocyanate being the most frequently used.

Underlying Principles of the Synthesis

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This is followed by the elimination of the chloride ion to form an acyl thiocyanate intermediate, which rapidly rearranges to the more stable 4-fluorobenzoyl isothiocyanate. The reaction is typically conducted in an anhydrous polar aprotic solvent, such as acetone, to ensure the solubility of the reactants and to prevent hydrolysis of the acid chloride and the isothiocyanate product.

Caption: Mechanism of 4-Fluorobenzoyl Isothiocyanate Synthesis.

Detailed Experimental Protocol: In Situ Generation

The following protocol details the in situ preparation of 4-Fluorobenzoyl isothiocyanate for its subsequent use in the synthesis of thiourea derivatives. This procedure can be adapted for various other applications.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-Fluorobenzoyl chloride | 158.56 | 5 | 0.63 mL |

| Ammonium thiocyanate | 76.12 | 5 | 0.38 g |

| Anhydrous Acetone | - | - | 15 mL |

| Amine (e.g., Aniline derivative) | - | 5 | As required |

Procedure:

-

To a solution of 4-fluorobenzoyl chloride (5 mmol) in anhydrous acetone (15 mL), add ammonium thiocyanate (5 mmol).

-

The reaction mixture is refluxed for 30 minutes. The formation of a salt byproduct (ammonium chloride) may be observed.

-

The resulting solution/suspension containing 4-fluorobenzoyl isothiocyanate is then used directly for the next step. For instance, the appropriate amine (5 mmol) is added to the mixture.

-

The reaction is then refluxed for a specified time (typically 2-4 hours) to form the corresponding N-(4-fluorobenzoyl)thiourea.[1]

-

Upon cooling, the product often precipitates and can be collected by filtration and purified by recrystallization.

Core Applications in Organic Synthesis

The synthetic utility of 4-Fluorobenzoyl isothiocyanate stems from the electrophilic nature of the central carbon atom of the isothiocyanate group and the carbonyl carbon. This dual reactivity allows for a variety of transformations, primarily with nucleophiles.

Synthesis of N-Aroylthiourea Derivatives

The most prominent application of 4-fluorobenzoyl isothiocyanate is its reaction with primary and secondary amines to furnish N-(4-fluorobenzoyl)thiourea derivatives.[1] These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

Caption: Synthesis of N-(4-Fluorobenzoyl)thiourea derivatives.

The reaction is a straightforward nucleophilic addition of the amine to the central carbon of the isothiocyanate. The presence of the electron-withdrawing 4-fluorobenzoyl group enhances the electrophilicity of the isothiocyanate carbon, facilitating a rapid and often high-yielding reaction.

Example Application: Synthesis of 1-(2-fluorobenzoyl)-3-(aryl)thioureas

A study on the synthesis of 2-fluorobenzoyl thiourea derivatives provides a directly applicable methodology for the 4-fluoro isomer. The in situ generated 2-fluorobenzoyl isothiocyanate was reacted with various aniline derivatives to yield the corresponding thioureas in good yields (68-78%).[1] The characterization was performed using ¹H NMR, ¹³C NMR, and IR spectroscopy. For example, the ¹H NMR spectra of the products showed characteristic signals for the two NH protons, typically in the range of δ 11.7-12.8 ppm. The ¹³C NMR showed the C=S and C=O signals around δ 180 and 166 ppm, respectively. The IR spectra displayed characteristic absorption bands for N-H, C=O, and C=S stretching.[1]

Synthesis of Heterocyclic Compounds

4-Fluorobenzoyl isothiocyanate is a powerful tool for the construction of five- and six-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals. The reaction strategy often involves a nucleophilic attack on the isothiocyanate followed by an intramolecular cyclization.

1,2,4-Triazoles are a class of heterocycles with a wide range of pharmacological activities. 4-Fluorobenzoyl isothiocyanate can react with hydrazine derivatives to form thiosemicarbazide intermediates, which can then be cyclized to form 1,2,4-triazole-3-thiones.

Reaction Pathway:

-

Thiosemicarbazide Formation: Reaction of 4-fluorobenzoyl isothiocyanate with a hydrazide (e.g., carbohydrazide or an aroylhydrazide) yields a 1,4-disubstituted thiosemicarbazide.

-

Cyclization: The thiosemicarbazide intermediate undergoes base- or acid-catalyzed cyclization with the elimination of water to form the 1,2,4-triazole ring.

A general method involves reacting an acyl chloride with ammonium thiocyanate and an arylhydrazine to synthesize 1,2,4-triazole derivatives, indicating the feasibility of using 4-fluorobenzoyl chloride in a one-pot reaction.[2] The reaction of benzoyl isothiocyanate with alkyl hydrazines has been shown to be a useful method for the synthesis of 1-alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thiones.[3][4]

Caption: General pathway for 1,2,4-triazole synthesis.

Thiazoles are another important class of heterocyclic compounds. The Hantzsch thiazole synthesis is a classic method, and variations using isothiocyanates are also well-established.[5] 4-Fluorobenzoyl isothiocyanate can be used to synthesize substituted thiazoles by reacting with α-halocarbonyl compounds in the presence of a base.

Reaction Pathway:

-

Thiourea Formation: In some variations, the isothiocyanate is first converted to a thiourea.

-

Cyclization: The thiourea then reacts with an α-haloketone. The sulfur atom of the thiourea acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by an intramolecular condensation between the nitrogen and the carbonyl group to form the thiazole ring.